3,4-Dichloro-2,6-dimethylphenol
Description
It is synthesized via chlorination of 2,6-dimethylphenol in acetic acid and hydrochloric acid under controlled conditions . The product is typically isolated as a pale yellow oil, and its reactivity has been studied in ipso-aromatic substitution reactions. For example, treatment with chlorine in carbon tetrachloride and pyridine yields a mixture of dienones (Bl and B2), which are challenging to separate due to similar physicochemical properties . Infrared spectroscopy confirms the presence of conjugated dienone systems (C=O stretch at 1678 cm⁻¹, C=C stretches at 1634 and 1575 cm⁻¹) .
Properties
CAS No. |
14486-35-2 |
|---|---|
Molecular Formula |
C8H8Cl2O |
Molecular Weight |
191.05 g/mol |
IUPAC Name |
3,4-dichloro-2,6-dimethylphenol |
InChI |
InChI=1S/C8H8Cl2O/c1-4-3-6(9)7(10)5(2)8(4)11/h3,11H,1-2H3 |
InChI Key |
RQVOAMHBQNYZBO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1O)C)Cl)Cl |
Canonical SMILES |
CC1=CC(=C(C(=C1O)C)Cl)Cl |
Synonyms |
3,4-Dichloro-2,6-dimethylphenol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 3,4-Dichloro-2,6-dimethylphenol can be contrasted with several related chlorophenols and methyl-substituted phenolic derivatives. Below is a detailed analysis:
4-Chloro-2,6-dimethylphenol (CAS: Not provided; referenced in )
- Structure : Chlorine at position 4, methyl groups at 2 and 5.
- Applications: Used as a derivatization agent in analytical chemistry to quantify hypochlorous acid/hypochlorite. Reacts selectively to form 4-chloro-2,6-dimethylphenol, detectable via HPLC with a detection limit of 0.009 mg/L .
- Key Difference: Lacks the second chlorine atom at position 3, reducing its electrophilic reactivity compared to this compound.
4-Amino-2,6-dichlorophenol (CAS: 5930-28-9)
- Structure: Amino group at position 4, chlorine atoms at 2 and 6.
- Properties: Molecular weight 178.016; distinct IR spectrum due to NH₂ stretching (3425 cm⁻¹). The amino group enhances solubility in polar solvents compared to methyl groups .
- Applications: Primarily used in mass spectrometry studies, contrasting with this compound’s role in synthetic organic chemistry .
2,6-Dichloro-3,4-dimethylphenol (CAS: 1570-67-8)
- Structure : Chlorine atoms at 2 and 6, methyl groups at 3 and 4.
- Safety : Classified as hazardous, requiring strict handling protocols (e.g., artificial respiration if inhaled) .
- Key Difference: Positional isomerism alters toxicity and reactivity. The chlorine at position 2 may increase electrophilicity compared to this compound.
2,6-Dichloro-4-mercaptophenol (CAS: 42468-33-7)
- Structure : Mercapto (-SH) group at position 4, chlorine atoms at 2 and 6.
- Reactivity: The -SH group confers higher acidity (pKa ~6–8) and susceptibility to oxidation, unlike the stable methyl groups in this compound .
- Applications: Used in thiol-based chemical synthesis, diverging from the dienone-forming applications of this compound .
3,6-Dichloro-2-methoxyphenol (CAS: 77102-93-3)
- Structure : Methoxy group at position 2, chlorine atoms at 3 and 6.
- Properties: Molecular weight 193.03; the electron-donating methoxy group reduces acidity compared to this compound .
- Applications: Likely used in agrochemical intermediates, contrasting with the analytical and synthetic roles of this compound .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Reactivity: this compound’s dienone products (Bl/B2) are critical intermediates in ipso-aromatic substitution, but separation challenges limit their utility .
- Toxicity: Methyl groups may reduce bioavailability compared to non-methylated dichlorophenols (e.g., 3,4-Dichlorophenol), which are prioritized in toxicological screenings .
- Analytical Utility: Derivatives like 4-chloro-2,6-dimethylphenol excel in detecting disinfectant byproducts, whereas this compound is more suited for synthetic applications .
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